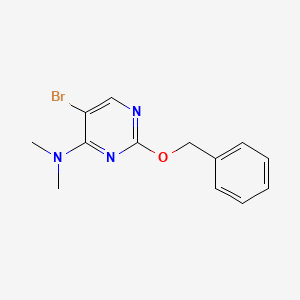

2-(Benciloxi)-5-bromo-N,N-dimetilpirimidin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" is a chemical entity that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The benzyloxy group attached to the pyrimidine ring suggests that the compound may have been modified for specific chemical or pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of antipyrine derivatives, which are structurally related to pyrimidines, involves the formation of the pyrimidine ring followed by functionalization at specific positions on the ring . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two different ring systems, indicating that a similar approach could be used for the synthesis of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" . The benzylation step, as seen in the synthesis of related compounds, is typically performed using benzyl halides in the presence of a base .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction . The presence of substituents on the pyrimidine ring, such as the benzyloxy group, can influence the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding, which can affect the stability and reactivity of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, where the halogen atom (such as bromine in the 5-position) can be replaced by other nucleophiles . The presence of the dimethylamino group at the 4-position could also participate in reactions, potentially serving as a leaving group or being involved in the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" would be influenced by its functional groups. The benzyloxy group is likely to increase the hydrophobic character of the compound, while the bromine atom could make it more reactive in certain chemical transformations. The dimethylamino group might confer basic properties to the molecule. The melting point, solubility, and stability of the compound would be determined by the intermolecular interactions in the solid state, as well as by the electronic distribution within the molecule, which can be studied through DFT calculations .

Aplicaciones Científicas De Investigación

Síntesis de éteres y ésteres bencílicos

Este compuesto está surgiendo como un nuevo reactivo suave, conveniente y, en algunos casos, excepcionalmente efectivo para la síntesis de éteres y ésteres bencílicos . La N-metilación de la 2-benciloxipiridina proporciona el reactivo activo in situ .

Rotación benciloxi inducida por UV

Se sintetizó y caracterizó una nueva base de Schiff arilo sustituida con orto-hidroxilo que contiene benciloxi, trans 2-((2-(benciloxi)bencilideno) amino)fenol (abreviado como BBAP) . Se encontró que este compuesto experimenta cambios conformacionales inducidos por UV en un fragmento benciloxi para un compuesto aislado en matriz . Este es el primer informe sobre cambios conformacionales inducidos por UV que tienen lugar en un fragmento benciloxi para un compuesto aislado en matriz .

Síntesis de 2-(benciloxi)hidroquinona

El 2-benciloxifenol se utiliza en la síntesis de 2-(benciloxi)hidroquinona .

Preparación de polipéptidos secuenciales

Este compuesto también se utiliza para preparar polipéptidos secuenciales .

Síntesis de ligandos quelantes multidentados

Se utiliza como reactivo para la síntesis de ligandos quelantes multidentados .

Investigación farmacéutica

Este compuesto se utiliza en la investigación farmacéutica y también actúa como intermedio farmacéutico .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic chemistry .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in various biochemical pathways .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSSPYYQITUEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444158 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205672-18-0 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)